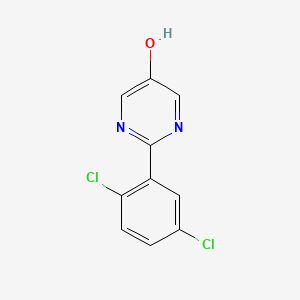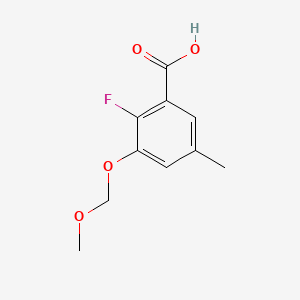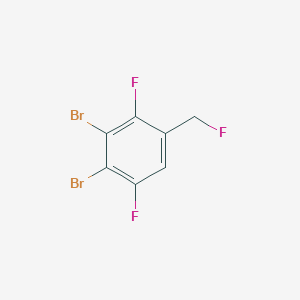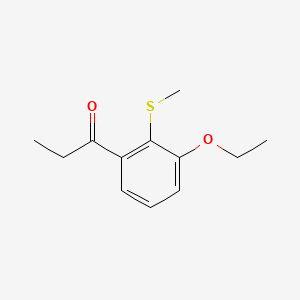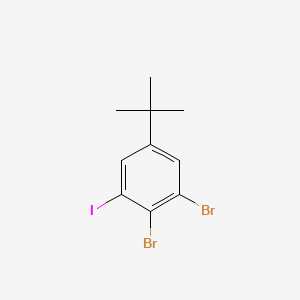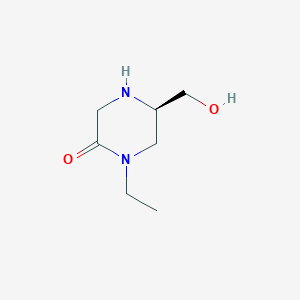
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene is a chemical compound with the molecular formula C7H2Cl2F4O and a molecular weight of 248.99 g/mol It is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a fluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the fluoromethoxy group. One common synthetic route includes:
Halogenation: Starting with a benzene derivative, chlorine and fluorine atoms are introduced through halogenation reactions. This step often requires the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Fluoromethoxylation: The introduction of the fluoromethoxy group (-OCH2F) is achieved using reagents like fluoromethyl ethers or fluoromethylating agents. This step may require catalysts and specific reaction conditions to ensure the selective substitution of the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of quinones or other oxygenated derivatives.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution. Electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxygenated or hydrogenated products, respectively.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique halogenation pattern makes it valuable for studying substitution and coupling reactions.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may have improved pharmacokinetic properties.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered biological activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene depends on its specific application. In general, the presence of multiple halogen atoms and the fluoromethoxy group can influence the compound’s reactivity and interaction with molecular targets. For example:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity.
Pathways Involved: The compound’s effects may involve pathways related to oxidative stress, signal transduction, or metabolic processes, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene can be compared with other halogenated benzene derivatives, such as:
1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene: Similar in structure but with a different substitution pattern, which may lead to variations in reactivity and applications.
1,2-Dichloro-3,4,5-trifluoro-6-(fluoromethoxy)benzene: Another closely related compound with slight differences in the position of halogen atoms.
Eigenschaften
Molekularformel |
C7H2Cl2F4O |
|---|---|
Molekulargewicht |
248.99 g/mol |
IUPAC-Name |
1,2-dichloro-3,4,5-trifluoro-6-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-2-3(9)7(14-1-10)6(13)5(12)4(2)11/h1H2 |
InChI-Schlüssel |
CNIYDHIKZYJFOB-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC1=C(C(=C(C(=C1Cl)Cl)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)
![2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-](/img/structure/B14039283.png)
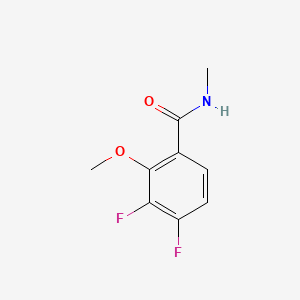


![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)
